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Compound of Interest

Compound Name: 2-Chloromethyl-4,6-dinitrophenol

CAS No.: 2534-09-0

Cat. No.: B13742456

Get Quote

Technical Guide: 2-Chloromethyl-4,6-
dinitrophenol (CMDNP)
Application Note & Synthetic Protocols

Executive Summary
2-Chloromethyl-4,6-dinitrophenol (CMDNP) is a specialized electrophilic reagent used

primarily in organic synthesis to introduce the 2-hydroxy-3,5-dinitrobenzyl moiety into target

molecules. This functional group serves two critical roles:

Chromogenic Reporter: The dinitrophenol (DNP) core acts as a pH-sensitive chromophore

(yellow

orange/red upon deprotonation), enabling colorimetric detection in sensor arrays.

Proton Switch: The acidity of the phenolic proton (
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) is modulated by the electron-withdrawing nitro groups, making it an ideal "proton-
switchable" arm in supramolecular hosts (e.g., calixarenes).

Warning: This compound combines the toxicity of dinitrophenols (mitochondrial uncoupling)

with the reactivity of benzylic chlorides (alkylating agents). Strict safety protocols are

mandatory.

Chemical Profile & Mechanism[1]
Property Specification

IUPAC Name 2-(Chloromethyl)-4,6-dinitrophenol

CAS No. Not widely listed; derivative of 946-31-6

Formula

Molar Mass 232.58 g/mol

Appearance Yellow crystalline solid

Solubility
Soluble in DMF, DMSO, Acetone; sparingly

soluble in water.

Reactivity
Electrophile (Benzylic chloride) + Acidic

(Phenol)

Reaction Mechanism
CMDNP functions as a benzylic electrophile. Despite the electron-withdrawing nitro groups

deactivating the aromatic ring, the benzylic position remains susceptible to nucleophilic attack (

) by amines, thiols, or phenoxides.

Key Transformation:

Preparation Protocol: Synthesis of CMDNP
Note: CMDNP is rarely available commercially and is typically synthesized fresh from the

alcohol precursor.
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Step 1: Precursor Synthesis (Strategy)
The precursor, 2-hydroxy-3,5-dinitrobenzyl alcohol, is best prepared via the nitration of salicyl

alcohol (carefully controlled) or the acid-catalyzed ring opening of 6,8-dinitro-1,3-benzodioxan.

Starting Material: 2-Hydroxy-3,5-dinitrobenzyl alcohol.[1][2][3][4][5]

Step 2: Chlorination Protocol
Objective: Convert the benzylic alcohol to the chloride using Thionyl Chloride (

).

Reagents:

2-Hydroxy-3,5-dinitrobenzyl alcohol (1.0 eq)

Thionyl Chloride (

) (1.5 eq)

Dichloromethane (DCM) or Toluene (Anhydrous)

Catalytic DMF (1-2 drops)

Procedure:

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition

funnel, and an acid gas trap (NaOH solution). Purge with

.

Dissolution: Suspend the 2-hydroxy-3,5-dinitrobenzyl alcohol (e.g., 5 mmol) in anhydrous

DCM (20 mL).

Addition: Add catalytic DMF. Cool the mixture to 0°C. Add Thionyl Chloride dropwise over 15

minutes.

Reaction: Allow the mixture to warm to room temperature. If the solid does not dissolve, heat

to mild reflux (40°C) for 2–4 hours.
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Monitoring: Monitor by TLC (Silica, 50% EtOAc/Hexane). The alcohol spot (lower

) should disappear.

Workup: Evaporate the solvent and excess

under reduced pressure (rotary evaporator with a base trap).

Purification: The residue is typically pure enough for the next step. If necessary, recrystallize

from Benzene/Hexane or Toluene.

Yield: Expect >85% as a yellow solid.

Application Protocol: Chromogenic Labeling
Context: This protocol describes the attachment of the CMDNP moiety to a secondary amine

(e.g., a functionalized calixarene or receptor) to create a pH-responsive sensor.

Reagents
Substrate: Target molecule with a nucleophilic site (Amine/Phenol) (1.0 eq).

Reagent: CMDNP (1.1 – 1.2 eq).

Base: Potassium Carbonate (

) (Anhydrous, 3.0 eq) or Triethylamine (

).

Solvent: Acetonitrile (MeCN) or DMF (Dry).

Step-by-Step Methodology
Activation: In a round-bottom flask, dissolve the Substrate in dry MeCN. Add

and stir at Room Temperature (RT) for 30 minutes to deprotonate/activate the nucleophile.

Alkylation: Dissolve CMDNP in a minimum volume of MeCN/DMF and add it dropwise to the

reaction mixture.
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Heating: Heat the reaction mixture to 60–80°C under

atmosphere.

Duration: 4–12 hours.

Observation: The solution will likely turn deep yellow/orange due to the formation of the

dinitrophenolate anion under basic conditions.

Quenching & Isolation:

Cool to RT.

Filter off the inorganic salts (

, KCl).

Evaporate the solvent in vacuo.

Workup (Acidification):

Redissolve the residue in DCM or EtOAc.

Crucial Step: Wash with 1M HCl. This protonates the phenol (turning it from orange to pale

yellow) and removes unreacted amine species.

Wash with Brine, dry over

, and concentrate.

Purification:

Purify via Flash Column Chromatography.

Stationary Phase: Silica Gel.

Eluent: Gradient of DCM

5% MeOH/DCM. The dinitrophenol product usually elutes as a distinct yellow band.
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Visualization: Synthesis & Sensing Logic
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Caption: Workflow showing the conversion of the alcohol precursor to CMDNP, followed by

coupling to a target to form a pH-switchable sensor.

Safety & Handling (Critical)
Hazard Class Risk Description Mitigation

Explosive

Polynitro compounds can be

shock/heat sensitive (Koenen

Test positive).

Do not heat dry solids above

100°C. Avoid metal spatulas.

Toxic

Dinitrophenols are

mitochondrial uncouplers

(disrupt ATP synthesis).

Double-glove (Nitrile). Work in

a fume hood. Never inhale

dust.

Vesicant

Benzylic chlorides are severe

skin/eye irritants and

lachrymators.

Wear full face shield and lab

coat. Keep neutralizing agents

(dilute ammonia) ready.

Disposal: All waste containing DNP derivatives must be segregated as "P-listed" acute

hazardous waste (US EPA classification) and incinerated by a certified facility.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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